molecular formula C13H16ClN3S B253620 5-(2-chlorophenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol

5-(2-chlorophenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol

Cat. No. B253620
M. Wt: 281.8 g/mol
InChI Key: SHDDZLUDNPTYEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-chlorophenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol, commonly known as CTZ, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. CTZ belongs to the class of thiosemicarbazones and is known for its diverse range of biological activities, making it an attractive compound for various research studies.

Mechanism of Action

The mechanism of action of CTZ is not fully understood, but it has been proposed that it exerts its biological activities by inhibiting the activity of various enzymes and proteins in the body. CTZ has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2), a protein that plays a key role in the antioxidant response.
Biochemical and Physiological Effects:
CTZ has been shown to have a variety of biochemical and physiological effects on the body. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). CTZ has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of CTZ is its diverse range of biological activities, which makes it a useful compound for various research studies. It is also relatively easy to synthesize, making it readily available for use in laboratory experiments. However, one limitation of CTZ is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on CTZ. One area of interest is the development of CTZ-based drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of CTZ, which may lead to the development of more effective drugs with fewer side effects. Additionally, further studies are needed to determine the safety and efficacy of CTZ in humans, which will be critical for its eventual clinical use.

Synthesis Methods

CTZ can be synthesized using a variety of methods, including the reaction of 2-chlorobenzaldehyde with pentylamine and thiosemicarbazide to yield the intermediate 2-chloro-N-(pentyl)-N'-phenylthiourea. This intermediate can then be reacted with hydrazine hydrate to form the final product, CTZ. Other methods of synthesis include the reaction of 2-chlorobenzaldehyde with pentylamine and thiosemicarbazone in the presence of a catalyst such as zinc chloride.

Scientific Research Applications

CTZ has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, antitumor, and antimicrobial properties, making it a promising candidate for the development of new drugs. CTZ has also been shown to possess neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

Product Name

5-(2-chlorophenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol

Molecular Formula

C13H16ClN3S

Molecular Weight

281.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-pentyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H16ClN3S/c1-2-3-6-9-17-12(15-16-13(17)18)10-7-4-5-8-11(10)14/h4-5,7-8H,2-3,6,9H2,1H3,(H,16,18)

InChI Key

SHDDZLUDNPTYEI-UHFFFAOYSA-N

SMILES

CCCCCN1C(=NNC1=S)C2=CC=CC=C2Cl

Canonical SMILES

CCCCCN1C(=NNC1=S)C2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.